molecular formula C10H11NO3 B8264724 N-Formylglycine benzyl ester

N-Formylglycine benzyl ester

Cat. No.: B8264724
M. Wt: 193.20 g/mol
InChI Key: KDACVKTXMGNARO-UHFFFAOYSA-N
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Description

N-Formylglycine benzyl ester (CAS 51354-16-6) is a protected amino acid derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It features a formyl group on the amino terminus and a benzyl group protecting the carboxylic acid, making it a valuable building block in synthetic organic and peptide chemistry. The compound is used in research as a precursor for the synthesis of more complex peptides and organic molecules. The formyl group can serve as a protecting group for the amine during peptide coupling reactions to prevent unwanted side reactions, and it can also be selectively removed under specific conditions that leave other protecting groups intact. The benzyl ester protecting group is commonly used in peptide synthesis and can be removed by catalytic hydrogenation. Glycine, the parent amino acid, is the simplest and most flexible amino acid, and its derivatives are crucial for studying protein structures, particularly in collagen research where glycine is a key component . As such, this protected glycine derivative is a useful reagent for researchers developing new synthetic methodologies and studying peptide structure and function. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

benzyl 2-formamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACVKTXMGNARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Design and Mechanism

Recent advances leverage graphene oxide-supported quaternary ammonium salts (GO-QAS) as phase-transfer catalysts. These catalysts enable esterification in aqueous media by shuttling carboxylate ions (N-formylglycine) into the organic phase, where they react with benzyl halides. The GO-QAS structure (Fig. 1) enhances stability and recyclability compared to traditional tetraalkylammonium salts.

Reaction Protocol :

  • Substrates : N-formylglycine sodium salt + benzyl bromide

  • Catalyst : GO-QAS (1 mol%)

  • Solvent : Water

  • Conditions : 80–120°C, 3–8 hours, 300–600 rpm stirring

  • Yield : 94–97%

Advantages Over Classical Methods

  • Solvent Sustainability : Eliminates organic solvents (e.g., toluene, DCM).

  • Catalyst Reusability : GO-QAS retains >90% activity after five cycles.

  • Scalability : Suitable for continuous-flow reactors due to heterogeneous catalysis.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to optimize heat and mass transfer. In one configuration, N-formylglycine and benzyl bromide are mixed in a T-junction, followed by catalytic GO-QAS beds at 100°C. Residence times of 30 minutes afford 95% conversion, with inline distillation isolating the product.

Economic and Environmental Considerations

  • Cost Analysis : GO-QAS reduces catalyst costs by 40% compared to homogeneous PTC.

  • Waste Reduction : Aqueous workups minimize halogenated solvent waste.

Comparative Analysis of Methods

ParameterTraditional Acyl ChloridePTC (GO-QAS)Industrial Flow Reactor
Yield92%97%95%
Reaction Time2h5h0.5h
SolventDCMWaterWater
Catalyst ReuseNone5 cyclesContinuous
Environmental ImpactHigh (DCM waste)LowLow

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: N-Formylglycine benzyl ester can undergo hydrolysis under acidic or basic conditions to yield N-formylglycine and benzyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield glycine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: N-formylglycine and benzyl alcohol.

    Reduction: Glycine derivatives.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in peptide synthesis as a protected glycine derivative.

Biology:

  • Studied for its potential role in biochemical pathways involving glycine derivatives.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active glycine derivatives in the body.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Formylglycine benzyl ester involves its hydrolysis to release N-formylglycine and benzyl alcohol. The N-formylglycine can then participate in various biochemical pathways, potentially acting as a precursor to other bioactive molecules. The ester group provides stability and can be selectively hydrolyzed under specific conditions, making it useful in controlled release applications.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Yields : tert-Butyl esters exhibit higher yields (90%) compared to ethyl esters (85%), likely due to improved steric protection during formylation .
  • Reactivity : Ethyl and tert-butyl esters are used in dehydration reactions with triphosgene or POCl₃ to generate isocyanides. Benzyl esters may require milder conditions due to the stability of the benzyl group .
  • Applications: Ethyl and tert-butyl esters are intermediates in peptide synthesis and antibiotic studies (e.g., streptophenazines) .

Physicochemical and Functional Differences

  • Solubility : Ethyl and methyl esters are more polar and water-soluble, whereas tert-butyl and benzyl esters are hydrophobic, enhancing their use in organic solvents .
  • Thermal Stability : tert-Butyl esters are thermally stable, while benzyl esters may decompose under harsh conditions, releasing benzyl alcohol .
  • Biological Activity: N-Formylglycine (free acid) is inactive in glycine formimino-transferase assays, but its esters serve as precursors for bioactive compounds like antimicrobial peptides .

Biological Activity

N-Formylglycine benzyl ester is a compound of significant interest in biochemistry and medicinal chemistry due to its role as a precursor in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N-Formylglycine

N-Formylglycine (fGly) is a post-translationally modified amino acid that serves as a critical residue in the active sites of type I sulfatases, enzymes involved in the hydrolysis of sulfate esters. The benzyl ester derivative enhances the solubility and bioavailability of fGly, making it a valuable compound for research and therapeutic applications.

The biological activity of this compound is primarily linked to its ability to participate in enzymatic reactions facilitated by formylglycine-generating enzymes (FGE). These enzymes catalyze the conversion of cysteine residues into fGly, which is essential for the activation of sulfatases. The catalytic mechanism involves:

  • Formation of fGly : Cysteine is oxidized to form fGly through a unique enzymatic process.
  • Sulfatase Activation : fGly plays a crucial role in the hydrolysis of sulfate esters by enhancing nucleophilicity at the active site.

Antimicrobial Properties

Recent studies have indicated that compounds related to N-formylglycine, including its benzyl ester form, exhibit antimicrobial activity. For instance, structure-activity relationship (SAR) analyses have shown that certain benzyl esters possess antifungal properties against pathogens such as Botrytis cinerea .

Enzyme Catalysis

This compound has been utilized in enzymatic assays to study sulfatase activity. The presence of fGly at the active site significantly increases the turnover rates of sulfatases, demonstrating its importance in biocatalysis .

Case Studies

  • Synthesis and Bioactivity : A study focused on synthesizing various N-formylamino acid esters, including fGly benzyl ester, demonstrated their potential as building blocks for peptide synthesis. The resulting peptides showed enhanced biological activity due to the incorporation of fGly .
  • Enzymatic Studies : Research on FGE revealed that copper ions are essential for the enzyme's activity, which facilitates the conversion of cysteine to fGly. This finding underscores the importance of metal cofactors in enhancing the biological efficacy of compounds like this compound .
  • Antifungal Activity : In a comparative study, compounds containing chloro-substituted benzyl esters were shown to have improved antifungal spectra compared to other structural variants. This suggests that modifications to the benzyl group can enhance biological activity .

Data Table: Summary of Biological Activities

CompoundBiological ActivityMechanismReference
This compoundAntimicrobialEnhances sulfatase activity
N-FormylglycineSulfate ester hydrolysisCatalytic residue in sulfatases
Benzyl Esters (various)AntifungalStructure-activity relationship analysis

Q & A

Q. What are the established synthetic routes for N-Formylglycine benzyl ester, and what are their critical parameters?

this compound is typically synthesized via N-formylation of glycine benzyl ester. A validated method involves using formic anhydride in pyridine with dicyclohexylcarbodiimide (DCC) as a coupling agent. Key parameters include:

  • Maintaining a temperature of 0°C during reagent addition to minimize side reactions.
  • Using a 4:2 molar ratio of formic acid to DCC for optimal yield (87% reported).
  • Purification via silica gel column chromatography to remove byproducts like 1,3-dicyclohexyl-diformylurea .
  • Avoiding methods like the isobutylene procedure , which yields <20% due to incompatibility with tert-butyl ester groups .

Q. How should researchers ensure the stability of this compound during storage?

  • Storage conditions : Stable at room temperature in inert, dry environments.
  • Incompatible materials : Avoid exposure to strong acids/alkalis, oxidizing/reducing agents (e.g., HNO₃, NaBH₄), which may degrade the ester .
  • Decomposition risks : Under extreme conditions (e.g., fire), toxic fumes may form. Use fume hoods for handling decomposed samples .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on formyl (δ ~8.1 ppm) and benzyl ester (δ ~5.1 ppm) signals.
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1). Reference NIST spectral databases for validation .
  • Chromatography : Monitor purity via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound when using optically active precursors?

  • Protecting group strategy : Use tert-butyl esters instead of benzyl esters for intermediates, as they resist racemization under acidic conditions .
  • Low-temperature synthesis : Perform reactions at 0–4°C to suppress base-catalyzed epimerization.
  • Validation : Compare synthesized products with authentic standards via optical rotation or chiral HPLC .

Q. What experimental design considerations apply when optimizing reaction yields for this compound?

  • Reagent stoichiometry : Excess formic acid (4 equiv) and DCC (2 equiv) are critical for high yields. Reducing to 2 equiv formic acid drops yields to 57% .
  • Solvent selection : Use chloroform or pyridine to stabilize reactive intermediates. Avoid polar aprotic solvents (e.g., DMF), which may hydrolyze the ester.
  • Side-product management : Include a silica gel wash to remove urea byproducts post-reaction .

Q. How should researchers resolve contradictions in yield data between different synthesis methods?

  • Systematic parameter screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent).
  • Mechanistic analysis : Compare pathways (e.g., DCC-mediated coupling vs. isobutylene method) to identify yield-limiting steps. For example, tert-butyl ester methods are incompatible with acid catalysis, favoring DCC .
  • Reproducibility checks : Replicate literature procedures with strict adherence to reported conditions (e.g., ice-bath cooling, dropwise addition) .

Q. What strategies are effective for deprotecting benzyl esters in N-Formylglycine derivatives without degrading the formyl group?

  • Catalytic hydrogenation : Use Pd/C under H₂ gas (1 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction.
  • Acid-free conditions : Avoid HCl/HBr, which may hydrolyze the formyl group. Refer to Table 3 in deprotection studies for alternative catalysts (e.g., ammonium formate) .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed syntheses .
  • Safety protocols : Handle decomposition products (e.g., CO, NOₓ) in certified fume hoods and use PPE for skin/eye protection .
  • Ethical reporting : Disclose yield variations, side products, and racemization risks in publications to aid reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Formylglycine benzyl ester
Reactant of Route 2
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N-Formylglycine benzyl ester

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